molecular formula C11H9ClF3NO3S B3389943 1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 947498-97-7

1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B3389943
CAS No.: 947498-97-7
M. Wt: 327.71 g/mol
InChI Key: SVPHRPKUEGQVEO-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a complex organic compound that features a trifluoroacetyl group, a tetrahydroquinoline ring, and a sulfonyl chloride group

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. The trifluoroacetyl group is introduced through a reaction with trifluoroacetyl chloride, while the sulfonyl chloride group is added using chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives, while reduction reactions can modify the trifluoroacetyl group.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of trifluoroacetic acid and sulfonic acid derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be compared with other similar compounds, such as:

    Trifluoroacetyl chloride:

    Sulfonyl chlorides: A broad class of compounds used in the synthesis of sulfonamides and sulfonates.

    Tetrahydroquinoline derivatives: Compounds with a similar core structure but different functional groups, used in various pharmaceutical applications.

The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3S/c12-20(18,19)8-3-4-9-7(6-8)2-1-5-16(9)10(17)11(13,14)15/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPHRPKUEGQVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)N(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696734
Record name 1-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947498-97-7
Record name 1-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Reactant of Route 5
1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Reactant of Route 6
1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

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